molecular formula C20H23N3O2 B11174604 N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B11174604
M. Wt: 337.4 g/mol
InChI Key: HIPBZRXSQKSYAO-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that features a piperazine ring, a benzamide group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide typically involves the condensation of 4-ethylpiperazine with a benzoyl chloride derivative. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction can be summarized as follows:

    Starting Materials: 4-ethylpiperazine and benzoyl chloride derivative.

    Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Triethylamine or another suitable base is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazine derivatives.

Scientific Research Applications

N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzamide group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide can be compared with other benzamide derivatives and piperazine-containing compounds:

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H23N3O2/c1-2-22-11-13-23(14-12-22)20(25)17-9-6-10-18(15-17)21-19(24)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3,(H,21,24)

InChI Key

HIPBZRXSQKSYAO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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